Phthalimidinoglutarimide-5'-C3-O-PEG2-C2-acid
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Overview
Description
Phthalimidinoglutarimide-5’-C3-O-PEG2-C2-acid is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) chain, which contribute to its versatility and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG2-C2-acid typically involves a multi-step process The initial step often includes the formation of the phthalimide group through the reaction of phthalic anhydride with ammonia or a primary amine
The PEG chain is then attached via a nucleophilic substitution reaction, where the hydroxyl group of the PEG reacts with an activated ester or halide derivative of the intermediate compound
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG2-C2-acid may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound. Purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG2-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Phthalimidinoglutarimide-5’-C3-O-PEG2-C2-acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: The compound has potential therapeutic applications, including drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG2-C2-acid involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, modulating their activity. The glutarimide moiety may influence cellular processes by binding to receptors or other biomolecules. The PEG chain enhances the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Phthalimidinoglutarimide-5’-C3-O-PEG2-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and bioavailability.
Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid: This variant has a longer PEG chain, potentially enhancing its solubility and stability.
Phthalimidinoglutarimide-5’-C3-O-PEG2-OH: This compound lacks the terminal carboxylic acid group, which may influence its reactivity and applications.
Properties
Molecular Formula |
C23H30N2O8 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H30N2O8/c26-20-6-5-19(22(29)24-20)25-15-17-14-16(3-4-18(17)23(25)30)2-1-8-31-10-12-33-13-11-32-9-7-21(27)28/h3-4,14,19H,1-2,5-13,15H2,(H,27,28)(H,24,26,29) |
InChI Key |
LLRBWGCBQAXRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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